molecular formula C15H20N6O4S B14719546 ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate CAS No. 21271-65-8

ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate

Cat. No.: B14719546
CAS No.: 21271-65-8
M. Wt: 380.4 g/mol
InChI Key: DGJJSEIWJHIVIE-UHFFFAOYSA-N
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Description

Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino groups and a sulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of Amino Groups: Amino groups are introduced to the pyridine ring via nucleophilic substitution reactions.

    Attachment of the Sulfamoylphenyl Moiety: The sulfamoylphenyl group is attached to the pyridine ring through a coupling reaction, often facilitated by a catalyst.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the sulfamoylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core but differ in their substitution patterns.

    Pyridazine Derivatives: Similar in structure but with different nitrogen positioning in the ring.

    Pyrazine Derivatives: Another class of diazines with distinct chemical properties.

Uniqueness

Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate is unique due to its specific substitution pattern and the presence of both amino and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

21271-65-8

Molecular Formula

C15H20N6O4S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]pyridin-2-yl]carbamate

InChI

InChI=1S/C15H20N6O4S/c1-2-25-15(22)21-12-7-11(13(16)14(17)20-12)19-8-9-3-5-10(6-4-9)26(18,23)24/h3-7H,2,8,16H2,1H3,(H2,18,23,24)(H4,17,19,20,21,22)

InChI Key

DGJJSEIWJHIVIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NCC2=CC=C(C=C2)S(=O)(=O)N)N)N

Origin of Product

United States

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